molecular formula C19H22N2O3 B2412077 N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034444-31-8

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No.: B2412077
CAS No.: 2034444-31-8
M. Wt: 326.396
InChI Key: UUAYRAWEBYNSRP-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a synthetic small molecule of interest in medicinal chemistry and biochemical research. The compound features a nicotinamide core, a structure prevalent in bioactive molecules, linked to a 2-ethylphenyl group and a tetrahydrofuran-methoxy substituent. This molecular architecture suggests potential as a scaffold for developing enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex target molecules. It is also suitable for use in high-throughput screening campaigns to identify new biological activities or for structure-activity relationship (SAR) studies. The tetrahydrofuran ring, a common motif in pharmaceuticals, may contribute to the compound's physicochemical properties and its ability to interact with biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers should handle this and all chemical compounds with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-ethylphenyl)-6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3/c1-2-14-6-3-4-8-17(14)21-19(22)15-9-10-18(20-12-15)24-13-16-7-5-11-23-16/h3-4,6,8-10,12,16H,2,5,7,11,13H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUAYRAWEBYNSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CN=C(C=C2)OCC3CCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide typically involves a multi-step process. One common synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 2-chloronicotinic acid with ammonia or an amine under suitable conditions.

    Substitution with Ethylphenyl Group:

    Attachment of Tetrahydrofuran-2-yl Methoxy Group: The final step involves the etherification of the nicotinamide derivative with tetrahydrofuran-2-yl methanol under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the synthesis efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nicotinamide core or the substituent groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-6-methoxynicotinamide: Lacks the tetrahydrofuran-2-yl group, which may result in different biological activities.

    N-(2-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide: Substitution of the ethyl group with a methyl group can alter the compound’s properties.

    N-(2-ethylphenyl)-6-((tetrahydropyran-2-yl)methoxy)nicotinamide: Replacement of tetrahydrofuran with tetrahydropyran can impact the compound’s reactivity and interactions.

Uniqueness

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

N-(2-ethylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide is a complex organic compound with potential biological activities that have garnered attention in scientific research. This article delves into its biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3C_{19}H_{22}N_{2}O_{3}, with a molecular weight of 326.4 g/mol. Its structure features a nicotinamide core, an ethylphenyl substituent, and a tetrahydrofuran-derived methoxy group, which contribute to its unique chemical properties and biological activities .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing processes such as cell proliferation and apoptosis.
  • Receptor Interaction : It can interact with cellular receptors, modulating signal transduction pathways that regulate immune responses and inflammation.
  • Gene Expression Alteration : The compound has the potential to affect gene expression related to critical cellular functions, including immune response and tumorigenesis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disrupting bacterial cell wall synthesis or inhibiting key metabolic enzymes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory effects. Studies suggest that it may reduce the production of pro-inflammatory cytokines and chemokines, thereby mitigating inflammatory responses in various models of inflammation.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. It has demonstrated cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in oncology. The compound's ability to induce apoptosis in cancer cells while sparing normal cells is particularly noteworthy.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-methylphenyl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamideMethyl group instead of ethylAltered potency against cancer cells
N-(2-ethylphenyl)-6-methoxynicotinamideLacks tetrahydrofuran groupReduced antimicrobial activity
N-(2-ethylphenyl)-6-((tetrahydropyran-2-yl)methoxy)nicotinamideTetrahydropyran instead of tetrahydrofuranDifferent reactivity profile

The variations in biological activities among these compounds highlight the significance of specific structural features in modulating their pharmacological effects.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
  • Anti-inflammatory Mechanism Exploration : In an animal model of induced inflammation, treatment with the compound resulted in a marked reduction in paw edema and levels of inflammatory markers compared to control groups. This study supports its potential therapeutic application in inflammatory diseases .
  • Anticancer Activity Assessment : A series of assays on human cancer cell lines demonstrated that the compound induced apoptosis through caspase activation pathways, providing insights into its mechanism as an anticancer agent.

Q & A

Q. Basic

  • In vitro assays :
    • Anticancer activity : Cell proliferation assays (e.g., MTT) using cancer cell lines (e.g., HCT116 for colorectal cancer), with IC50 determination .
    • Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, comparing to reference inhibitors .
  • Solubility profiling : Use polar solvents (DMSO/PBS mixtures) to assess bioavailability .

Advanced : High-throughput screening (HTS) with dose-response curves identifies hit candidates. Orthogonal assays (e.g., SPR for binding kinetics) validate target engagement .

How can reaction conditions be optimized to improve synthesis yield and purity?

Q. Advanced

  • Design of Experiments (DOE) : Screen variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, higher DMF ratios may improve coupling efficiency but require post-reaction dilution to mitigate side reactions .
  • Inline analytics : Use HPLC-MS to monitor reaction progress and adjust parameters in real time .
  • Impurity profiling : LC-MS identifies byproducts (e.g., dehalogenated intermediates), guiding solvent or reagent substitutions .

How should researchers resolve contradictions in biological activity data across studies?

Q. Advanced

  • Standardized protocols : Replicate assays under controlled conditions (e.g., consistent cell passage numbers, serum-free media) to minimize variability .
  • Orthogonal validation : Pair in vitro results with ex vivo models (e.g., tissue explants) or in vivo pharmacokinetic studies .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if off-target effects are suspected .

What computational strategies are effective for predicting target interactions and mechanism of action?

Q. Advanced

  • Molecular docking : Tools like AutoDock Vina predict binding modes to receptors (e.g., CB1/CB2 in ). Compare results to known ligands (e.g., Table 2 in ).
  • MD simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to identify critical residues for binding .
  • QSAR modeling : Correlate structural features (e.g., tetrahydrofuran ring hydrophilicity) with activity data to guide analog design .

What methodologies are recommended for assessing metabolic stability and toxicity?

Q. Advanced

  • Microsomal assays : Incubate with liver microsomes (human/rodent) to measure CYP450-mediated degradation. LC-MS quantifies parent compound and metabolites .
  • Genotoxicity screening : Ames test (Salmonella/microsome assay) evaluates mutagenic potential, as seen in structurally related chlorinated compounds .
  • Cardiotoxicity profiling : Use hERG channel inhibition assays to predict arrhythmia risk .

How can researchers address low solubility or stability in formulation studies?

Q. Advanced

  • Co-solvent systems : Test PEG-400 or cyclodextrins to enhance aqueous solubility without precipitating the compound .
  • Solid dispersion : Spray-drying with polymers (e.g., PVP) improves bioavailability .
  • Stability-indicating assays : Accelerated degradation studies (40°C/75% RH) identify degradation pathways, guiding storage conditions .

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